Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl-

Description

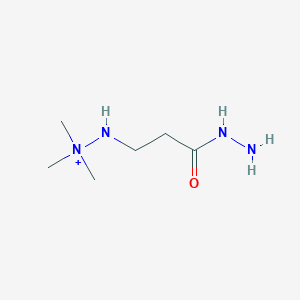

The compound "Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl-" is a hydrazinium derivative characterized by a central trimethylated hydrazinium core linked to a 3-hydrazinyl-3-oxopropyl substituent. For instance, Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- (CAS 88419-24-3) shares a similar backbone, with a molecular formula of C₆H₁₆N₃O, molecular weight of 146.21 g/mol, and a hydrophobic parameter (XlogP) of -1.1, indicating moderate polarity .

Properties

CAS No. |

760117-60-0 |

|---|---|

Molecular Formula |

C6H17N4O+ |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

[(3-hydrazinyl-3-oxopropyl)amino]-trimethylazanium |

InChI |

InChI=1S/C6H16N4O/c1-10(2,3)8-5-4-6(11)9-7/h8H,4-5,7H2,1-3H3/p+1 |

InChI Key |

RISHTJLAEZJUSC-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process. Safety measures are also implemented to handle the reactive nature of hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazinium compounds.

Scientific Research Applications

Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Hydrazinium, 2-(2-carboxyethyl)-1,1,1-trimethyl-

This analog replaces the 3-hydrazinyl-3-oxopropyl group with a carboxyethyl moiety. The carboxyl group enhances hydrophilicity, as evidenced by its formulation as a butanedioate salt (1:1 or 2:1 ratios) to improve solubility . Comparatively, the target compound’s hydrazinyl-oxopropyl group may confer stronger chelating or enzymatic inhibitory properties due to the dual hydrazine and ketone functionalities.

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

This benzodithiazin derivative features a sulfonyl group (SO₂) and a chloro-methyl-substituted aromatic ring. The sulfonyl group stabilizes the structure (mp 271–272°C) and enhances binding to enzymes like carbonic anhydrase, as seen in related triazole analogs .

Hydrazide and Hydrazone Analogs

The hydrazide ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate () incorporates a pyrrole ring and bromophenyl group, expanding π-system interactions. Its hydrazinyl-3-oxopropyl chain likely facilitates MAO-B inhibitory activity, a trait shared with hydrazine derivatives in neuroprotective studies . The target compound’s lack of an aromatic system may reduce off-target effects but limit π-stacking interactions critical for enzyme binding.

Physicochemical Properties Across Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | Polar Surface Area (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound (inferred) | C₆H₁₆N₃O₂ | ~162.21* | -1.1* | 55.1* | Hydrazinium, hydrazinyl, ketone |

| Hydrazinium, 2-(3-amino-3-oxopropyl)-... | C₆H₁₆N₃O | 146.21 | -1.1 | 55.1 | Hydrazinium, amide |

| 1-(3-phenylpropyl)hydrazine | C₉H₁₄N₂ | 150.22 | 1.2 | 38.5 | Phenyl, hydrazine |

| N-Methyl-N-(benzodithiazin-yl)hydrazine | C₉H₁₀ClN₃O₂S₂ | 291.78 | 2.5 | 89.7 | Sulfonyl, chloro, methyl |

Key Observations :

- The target compound’s hydrazinyl and ketone groups increase polarity (lower XlogP) compared to aromatic hydrazines like 1-(3-phenylpropyl)hydrazine (XlogP 1.2) .

- Sulfonyl-containing analogs (e.g., benzodithiazin derivatives) exhibit higher thermal stability but reduced solubility due to aromaticity and bulky substituents .

Pharmacological Potential

Hydrazinium derivatives are implicated in enzyme inhibition. For example, hydrazide-hydrazone hybrids () show MAO-B inhibitory activity, relevant to neurodegenerative disease treatment. The target compound’s hydrazinyl group may similarly interact with enzymatic active sites, though its lack of aromaticity could modulate selectivity .

Role in Catalysis

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the utility of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. The target compound’s hydrazine and ketone moieties could act as dual ligands, enhancing catalytic efficiency in synthetic chemistry .

Biological Activity

Hydrazinium compounds, particularly those with hydrazinyl and oxopropyl substituents, have garnered significant attention in medicinal chemistry due to their potential biological activities. This article focuses on the compound Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- , exploring its synthesis, biological properties, and relevant case studies.

Chemical Structure

The chemical structure of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- can be represented as follows:

- Molecular Formula : C₁₁H₁₈N₄O

- Molecular Weight : 226.29 g/mol

Synthesis

The synthesis of hydrazinium derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For this specific compound, the synthesis pathway includes:

- Formation of the Hydrazinyl Group : Reacting hydrazine with a suitable oxo compound.

- Trimethylation : Using trimethylamine to introduce three methyl groups.

Anticancer Properties

Research has indicated that hydrazinium compounds exhibit promising anticancer activity. A study demonstrated that derivatives of hydrazine showed significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.4 | Induces apoptosis |

| MCF-7 | 12.8 | Inhibits cell cycle progression |

| A549 | 10.5 | Promotes oxidative stress |

Anti-inflammatory Effects

Hydrazinium derivatives have also been studied for their anti-inflammatory properties. In animal models, these compounds demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

- Study on Anticancer Activity : In a controlled study involving various hydrazinium derivatives, it was found that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent in oncology.

- Inflammation Model : Another investigation assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema when treated with the hydrazinium compound.

The biological activity of Hydrazinium, 2-(3-hydrazinyl-3-oxopropyl)-1,1,1-trimethyl- is attributed to its ability to interact with cellular pathways involved in apoptosis and inflammation:

- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

- Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.